2-(3-甲氧基苯基)哌嗪二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

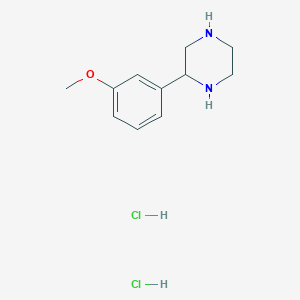

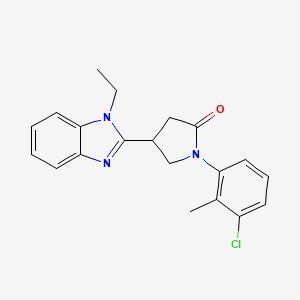

2-(3-Methoxyphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O . It is a type of piperazine, a class of compounds that are often found in drugs or bioactive molecules .

Synthesis Analysis

There are several synthetic routes for piperazine compounds. One common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis

The molecular structure of 2-(3-Methoxyphenyl)piperazine dihydrochloride is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .Chemical Reactions Analysis

Piperazine-based synthons, which facilitate its insertion into the molecule, have a chemical reactivity that allows for different roles depending on the position in the molecule and on the therapeutic class . For instance, (E)-(2-(phenylsulfonyl)vinyl)benzene was combined with the N1-Ph/N2-Boc piperazine to afford the corresponding product with an E: Z ratio of 94:6 .科学研究应用

新型非核苷类 HIV-1 逆转录酶抑制剂

与 2-(3-甲氧基苯基)哌嗪相关的双(杂芳基)哌嗪 (BHAP) 的研究导致了新型非核苷类 HIV-1 逆转录酶抑制剂的开发。这些化合物在抑制 HIV-1 病毒方面显示出显着的效力,突出了它们作为治疗 HIV/AIDS 的治疗剂的潜力 (Romero 等人,1994)。

遗传毒性和代谢活化研究

对与 2-(3-甲氧基苯基)哌嗪结构相似的化合物进行的研究,重点关注它们的遗传毒性和代谢活化,为它们的安全性概况和作用机制提供了见解。这些发现对于开发更安全的药理学剂至关重要 (Kalgutkar 等人,2007)。

多巴胺摄取抑制剂

多巴胺摄取抑制剂(如 GBR-12909)的合成和优化,与 2-(3-甲氧基苯基)哌嗪具有结构特征,证明了这些化合物在治疗与多巴胺失调相关的疾病(如成瘾和某些类型的抑郁症)中的潜力 (Ironside 等人,2002)。

血清素能受体研究

涉及 [18F]p-MPPF(与 2-(3-甲氧基苯基)哌嗪相关的化合物)的研究,通过 PET 成像极大地促进了对血清素能神经传递的理解。这条研究线有望阐明血清素在精神和神经疾病中的作用 (Plenevaux 等人,2000)。

靶向光学成像剂

使用与甲氧基苯基哌嗪二硫代氨基甲酸酯结合的银纳米粒子开发靶向光学成像剂展示了 2-(3-甲氧基苯基)哌嗪衍生物在增强医学诊断成像技术中的应用 (Chaturvedi 等人,2018)。

作用机制

Target of Action

2-(3-Methoxyphenyl)piperazine dihydrochloride, also known as para-Methoxyphenylpiperazine (MeOPP), is a piperazine derivative . Its primary targets are the monoamine neurotransmitters . These neurotransmitters play a crucial role in regulating various physiological functions, including mood, appetite, and sleep .

Mode of Action

MeOPP interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines . Additionally, MeOPP has been demonstrated to act as a nonselective serotonin receptor agonist .

Biochemical Pathways

The affected pathways primarily involve the monoamine neurotransmitters. By inhibiting the reuptake and inducing the release of these neurotransmitters, MeOPP increases their concentration in the synaptic cleft, enhancing neurotransmission . The downstream effects include changes in mood, appetite, and sleep .

Pharmacokinetics

Similar piperazine derivatives are known to be metabolized in the liver and excreted via the kidneys . These ADME properties can impact the bioavailability of the compound, influencing its efficacy and duration of action .

Result of Action

The molecular and cellular effects of MeOPP’s action primarily involve changes in neurotransmission. By increasing the concentration of monoamine neurotransmitters in the synaptic cleft, MeOPP enhances neurotransmission, potentially leading to changes in mood, appetite, and sleep .

安全和危害

未来方向

The piperazine moiety is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring, which could lead to new synthetic methods to afford functionalized piperazines .

属性

IUPAC Name |

2-(3-methoxyphenyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-14-10-4-2-3-9(7-10)11-8-12-5-6-13-11;;/h2-4,7,11-13H,5-6,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQLCVYVRPREDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNCCN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)piperazine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2931768.png)

![6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2931769.png)

![4-[(6-Phenylpyrimidin-4-yl)oxymethyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B2931770.png)

![N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2931776.png)

![N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2931780.png)

![4-(tert-butyl)-N-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)benzamide](/img/structure/B2931786.png)